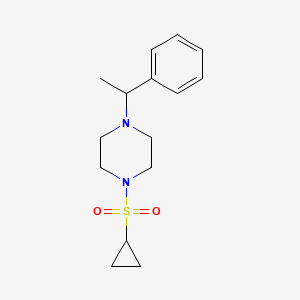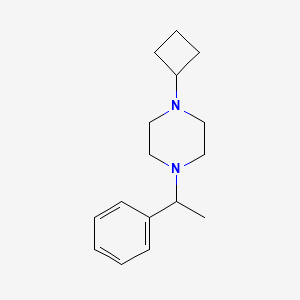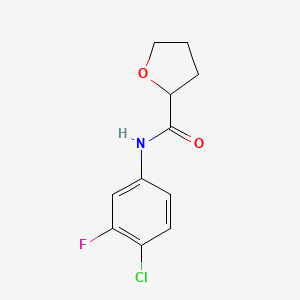![molecular formula C15H20N6O2S B15115639 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is a complex organic compound that features a purine base structure with additional morpholine and thiomorpholine groups
Preparation Methods
The synthesis of 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves multiple steps, typically starting from readily available precursors. One common method involves the coupling of a purine derivative with a thiomorpholine-4-carbonyl morpholine intermediate. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF under inert atmosphere .
Industrial production methods for such compounds often involve optimization of these synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and toluene, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized purine derivatives.
Scientific Research Applications
9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.
Mechanism of Action
The mechanism of action of 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding .
Molecular targets may include kinases, phosphatases, and other enzymes involved in cellular signaling pathways. The pathways affected by this compound can include those related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar compounds to 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine include other purine derivatives with morpholine or thiomorpholine groups. Examples include:
2-methyl-6-(thiomorpholine-4-carbonyl)aniline: This compound has a similar thiomorpholine group but differs in the core structure, which is an aniline rather than a purine.
6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile: This compound features a pyridine core instead of a purine, but shares the morpholine and thiomorpholine functionalities.
Properties
Molecular Formula |
C15H20N6O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(9-methylpurin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20N6O2S/c1-19-10-18-12-13(19)16-9-17-14(12)21-2-5-23-11(8-21)15(22)20-3-6-24-7-4-20/h9-11H,2-8H2,1H3 |
InChI Key |
NIHOBWAVQMWIIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)

![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B15115582.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)
![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)

![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
